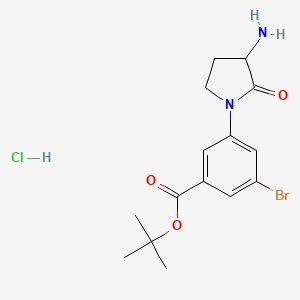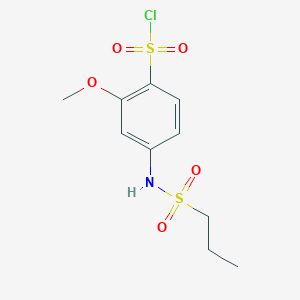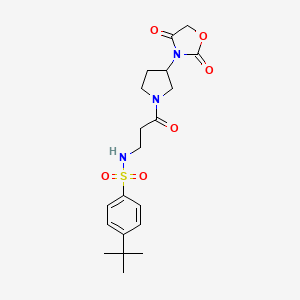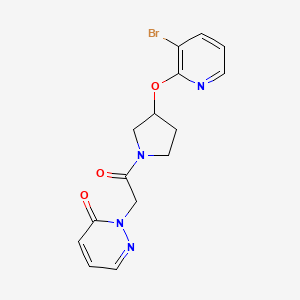
(Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that has gained significant attention in scientific research. It is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile involves the condensation of 4-ethylbenzaldehyde with 2-amino-3-methoxythiophene to form the corresponding Schiff base, which is then cyclized with Lawesson's reagent to yield the thiazole ring. The resulting thiazole intermediate is then reacted with acrylonitrile in the presence of a base to form the final product.
Starting Materials
4-ethylbenzaldehyde, 2-amino-3-methoxythiophene, Lawesson's reagent, acrylonitrile, base
Reaction
Step 1: Condensation of 4-ethylbenzaldehyde with 2-amino-3-methoxythiophene in ethanol to form the corresponding Schiff base., Step 2: Cyclization of the Schiff base with Lawesson's reagent in toluene to yield the thiazole intermediate., Step 3: Reaction of the thiazole intermediate with acrylonitrile in the presence of a base, such as potassium carbonate, in DMF to form the final product, (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile.
Mécanisme D'action
The mechanism of action of (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile involves the inhibition of various enzymes. It binds to the active site of the enzyme and prevents its activation. This, in turn, leads to the inhibition of downstream signaling pathways, resulting in the suppression of various cellular processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile are varied and depend on the specific enzyme inhibited. Inhibition of EGFR and MAPK has been shown to suppress cell proliferation, induce apoptosis, and reduce tumor growth. Inhibition of PI3K has been shown to reduce inflammation and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile in lab experiments include its potency and specificity towards various enzymes. It has also been shown to have low toxicity and good bioavailability. However, one of the limitations of using this compound is its relatively low yield in the synthesis process.
Orientations Futures
For research on (Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile include exploring its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Further studies are needed to understand its mechanism of action and identify potential drug targets. Additionally, research on improving the synthesis method and increasing the yield of this compound is also warranted.
Conclusion:
(Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that has shown promising results in scientific research. Its potent inhibition of various enzymes makes it a potential therapeutic agent for various diseases. Further research is needed to explore its full potential and identify new drug targets.
Applications De Recherche Scientifique
(Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various enzymes, including but not limited to, epidermal growth factor receptor (EGFR), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K). These enzymes play a crucial role in the development and progression of various diseases, including cancer, inflammation, and autoimmune disorders.
Propriétés
IUPAC Name |
(Z)-3-(4-ethylphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-3-15-7-9-16(10-8-15)11-18(13-22)21-23-20(14-25-21)17-5-4-6-19(12-17)24-2/h4-12,14H,3H2,1-2H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZARXQJQWLTRK-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-ethylphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzoyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2909846.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2909849.png)



![N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2909857.png)



![N-[[4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2909862.png)


